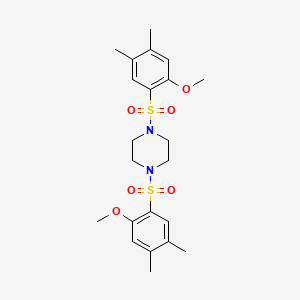![molecular formula C15H25ClN2O3S B604290 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide CAS No. 1374682-11-7](/img/structure/B604290.png)
5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide, also known as CBE, is a chemical compound that has garnered interest in the scientific research community due to its potential applications as a tool for studying the physiological and biochemical effects of various drugs and compounds. In
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the physiological and biochemical effects of drugs and compounds on the cardiovascular system. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in regulating the pH of the blood and other bodily fluids. 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide has also been used to study the effects of various drugs on the activity of the sympathetic nervous system, which is responsible for regulating the body's response to stress and other stimuli.
Wirkmechanismus
5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide works by inhibiting the activity of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. This enzyme is found in many tissues throughout the body, including the lungs, kidneys, and red blood cells. By inhibiting the activity of carbonic anhydrase, 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide can alter the pH of the blood and other bodily fluids, which can have a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide are complex and varied, depending on the specific application and context in which it is used. Some of the effects that have been observed in scientific research include changes in blood pressure, heart rate, and cardiac output, as well as alterations in the activity of various enzymes and signaling pathways. 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide in scientific research is its specificity for inhibiting carbonic anhydrase activity, which allows researchers to study the effects of this enzyme on various physiological and biochemical processes. However, there are also some limitations to using 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide, including its potential toxicity and the need for careful dosing and monitoring in order to avoid adverse effects.
Zukünftige Richtungen
There are many potential future directions for research on 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide, including further studies of its mechanism of action and physiological effects, as well as investigations into its potential therapeutic applications in various disease states. Other areas of research could include the development of new analogs of 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide with improved specificity and efficacy, as well as the exploration of new applications for this compound in fields such as drug discovery and biotechnology.
Conclusion
In conclusion, 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide, or 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide, is a chemical compound that has shown promise as a tool for studying the physiological and biochemical effects of various drugs and compounds. Its specificity for inhibiting carbonic anhydrase activity makes it a valuable tool for scientific research, although careful dosing and monitoring are required to avoid potential toxicity. There are many potential future directions for research on 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide, including the development of new analogs and the exploration of new therapeutic applications.
Synthesemethoden
The synthesis of 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with diethylamine and 1,3-dibromopropane in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization using a solvent such as ethanol.
Eigenschaften
IUPAC Name |
5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2O3S/c1-4-18(5-2)11-7-10-17-22(19,20)15-12-13(16)8-9-14(15)21-6-3/h8-9,12,17H,4-7,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIQZZXAGFADCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-4,5-dichloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604211.png)

![2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B604216.png)








![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B604229.png)